molecular formula C8H14N4O B13633101 2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide

2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide

Katalognummer: B13633101
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: KRDAYOISDAAUSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide is a heterocyclic organic compound featuring a butanamide backbone substituted with a 2-methylimidazole moiety. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the amide and amino groups) and aromatic interactions (via the imidazole ring).

Eigenschaften

Molekularformel

C8H14N4O

Molekulargewicht

182.22 g/mol

IUPAC-Name

2-amino-4-(2-methylimidazol-1-yl)butanamide

InChI

InChI=1S/C8H14N4O/c1-6-11-3-5-12(6)4-2-7(9)8(10)13/h3,5,7H,2,4,9H2,1H3,(H2,10,13)

InChI-Schlüssel

KRDAYOISDAAUSY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN1CCC(C(=O)N)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide

Improved Method via Oxidative Conversion of Nitrile Precursors (Patent CN102746235A)

A significant preparation method is described in patent CN102746235A, which outlines an environmentally friendly, high-yield process for preparing imidazole-substituted butanamide derivatives closely related to the target compound.

Key Reaction Details:
  • Starting material: 4-(2-methyl-imidazol-1-yl)-2,2-diphenyl butyronitrile or its phosphate salt.
  • Oxidation reagent: Hydrogen peroxide (30%) used as an oxidant in the presence of alkali (NaOH or KOH).
  • Solvents: Methanol and/or ethanol, with dimethyl sulfoxide (DMSO) as an additive.
  • Temperature: Controlled between 40–60 °C.
  • Reaction time: 2–3 hours.
  • Work-up: Addition of water at low temperature, filtration, and recrystallization from 90% ethanol.
  • Yield: Up to 76%, significantly higher than previous methods (~45%).
Reaction Scheme Summary:
Step Reagents/Conditions Product Yield (%) Notes
1 4-(2-methyl-imidazol-1-yl)-2,2-diphenyl butyronitrile + H2O2 + NaOH/DMSO 75–76 Improved Radziszewski oxidation
2 Work-up: Water addition, filtration, recrystallization - Produces white powder solid with high purity

This method avoids the use of large quantities of acidic or basic reagents, making it more economical and environmentally friendly. The use of hydrogen peroxide as an oxidant is a key improvement that enhances safety and reduces corrosive waste generation.

Nucleophilic Substitution Route

While direct literature on 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide synthesis via nucleophilic substitution is limited, analogous methods for related imidazole derivatives suggest the following approach:

  • Halogenated butanamide derivatives (e.g., 4-bromo-butanamide) are reacted with 2-methylimidazole under basic conditions.
  • Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.
  • The reaction is typically conducted under nitrogen atmosphere to prevent oxidation.
  • Purification by recrystallization or chromatographic methods yields the target compound.

This approach is supported by general synthetic protocols for imidazole-linked amides and is consistent with the chemical behavior of imidazole nucleophiles.

Supporting Synthetic Techniques and Analytical Methods

The synthesis of imidazole-containing butanamide derivatives often employs:

These methods are standard in the preparation and analysis of such compounds and ensure reproducibility and high-quality product.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Improved Oxidative Method 4-(2-methyl-imidazol-1-yl)-2,2-diphenyl butyronitrile phosphate salt H2O2 (30%), NaOH/KOH, MeOH/EtOH, DMSO, 40-60 °C, 2-3 h Up to 76 High yield, eco-friendly, mild conditions Requires specific nitrile precursor
Nucleophilic Substitution Halogenated butanamide derivatives 2-methylimidazole, DMF/DMSO, nitrogen atmosphere Variable Straightforward, uses commercially available reagents Possible side reactions, lower yield
Cyclization and Functional Group Transformations Keto or nitrile precursors bearing imidazole Multi-step, various reagents depending on route Variable Versatile for analog synthesis More complex, longer synthesis

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wirkmechanismus

The mechanism of action of 2-Amino-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can inhibit enzyme function or alter protein interactions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

To contextualize 2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide, we compare it with structurally related imidazole-containing compounds, focusing on molecular features, synthesis pathways, and functional properties.

Structural and Functional Comparison

The following table highlights key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituent Position on Imidazole
2-Amino-4-(2-methyl-1H-imidazol-1-yl)butanamide C₈H₁₃N₅O 211.23 g/mol Amide, amino, 2-methylimidazole 2-methyl
Methyl 2-amino-3-(2,4-dimethyl-1H-imidazol-1-yl)butanoate C₁₀H₁₇N₃O₂ 211.26 g/mol Ester, amino, 2,4-dimethylimidazole 2,4-dimethyl
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate C₂₄H₃₀N₄O₃ 446.52 g/mol Ester, benzyl, hydroxyethyl, benzoimidazole 1-methyl (on benzoimidazole)

Key Observations :

Backbone Variability: The target compound employs a butanamide backbone, whereas analogs in the evidence use ester-linked chains (e.g., ethyl or methyl esters) .

Imidazole Substitution : The 2-methyl group on the imidazole ring in the target compound contrasts with the 2,4-dimethyl substitution in the methyl ester analog . Substituent position impacts steric hindrance and electronic properties, influencing binding affinity in biological targets.

Complexity : The benzoimidazole derivative in introduces a fused aromatic system and additional functional groups (e.g., hydroxyethyl), which may enhance selectivity but complicate synthesis .

Pharmacological Potential

While biological data for the target compound are absent in the evidence, insights can be inferred from analogs:

  • Imidazole Esters () : Such compounds often exhibit antimicrobial or kinase inhibitory activity due to imidazole’s metal-coordinating ability.
  • Benzoimidazole Derivatives () : Fused-ring systems are common in anticancer agents (e.g., targeting topoisomerases) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.